3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(13)8(2)15-11-12-9-5-3-4-6-10(9)14-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPHDDEDPKYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Conformational Analysis of 3 1,3 Benzoxazol 2 Ylsulfanyl Butan 2 One
Comprehensive Spectroscopic Techniques for Molecular Structure Elucidation
The determination of the molecular structure of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one relies on the synergistic use of several key spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) confirms its elemental composition and molecular weight, and Infrared (IR) Spectroscopy identifies the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) experiments, allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this molecule, distinct signals are expected for the aromatic protons of the benzoxazole (B165842) ring, the methine proton at the chiral center (C3), and the two methyl groups of the butanone moiety. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. libretexts.org The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each carbon atom in its unique electronic environment. The chemical shift values are highly diagnostic; for instance, the carbonyl carbon (C=O) of the ketone is characteristically found far downfield (160-220 ppm), while sp²-hybridized carbons of the aromatic ring appear in the 110-160 ppm range. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shift ranges for the distinct protons and carbons of the molecule. These predictions are based on established chemical shift principles for similar structural motifs.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Benzoxazole Aromatic (4H) | 7.20 - 7.80 | 109 - 150 | Protons and carbons in the aromatic system are deshielded. |
| Methine (-CH-S) (1H) | 4.50 - 5.00 | 45 - 55 | Proximity to the electronegative sulfur atom causes a downfield shift. |
| Ketone Methyl (-COCH₃) (3H) | 2.20 - 2.50 | 25 - 35 | Influence of the adjacent carbonyl group. |
| Chiral Center Methyl (-CH(CH₃)) (3H) | 1.40 - 1.70 | 15 - 25 | Standard aliphatic region. |
| Carbonyl (-C=O) | N/A | 200 - 210 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atom. libretexts.orgdocbrown.info |
| Benzoxazole C=N | N/A | 160 - 165 | Carbon double-bonded to nitrogen in a heterocyclic aromatic system. |
2D NMR Experiments: To unambiguously assign these signals and confirm the molecule's structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY would reveal correlations between protons that are coupled to each other, confirming, for example, the coupling between the methine proton and the adjacent methyl protons.
HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule, such as linking the butanone fragment to the benzoxazole ring via the sulfur atom.
Mass Spectrometry (High-Resolution Mass Spectrometry and LC-MS)
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula (C₁₁H₁₁NO₂S). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering definitive confirmation of the chemical formula.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for studying reaction mixtures. The compound would first be separated from any impurities on an LC column before being introduced into the mass spectrometer for analysis.
Interactive Data Table: Predicted Mass Spectrometry Data The table below lists the calculated exact mass for the molecular ion and potential key fragments that could be observed in an MS experiment.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
| Molecular Ion [M]⁺ | C₁₁H₁₁NO₂S | 221.0510 | The intact molecule with one electron removed. |
| [M+H]⁺ | C₁₁H₁₂NO₂S | 222.0583 | The protonated molecular ion, common in ESI-MS. |
| Fragment 1 | C₇H₄NOS | 150.0014 | Resulting from cleavage of the C-S bond, representing the benzoxazole-thiol moiety. |
| Fragment 2 | C₄H₇O | 71.0497 | Resulting from cleavage of the C-S bond, representing the butan-2-one radical cation. |
| Fragment 3 | C₉H₈NO₂S | 194.0276 | Loss of the ethyl group (-CH₂CH₃) from the molecular ion. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Interactive Data Table: Characteristic IR Absorption Bands This table presents the expected vibrational frequencies for the primary functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1705 - 1725 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Benzoxazole (C=N) | Stretch | 1580 - 1650 |
| Thioether (C-S) | Stretch | 600 - 800 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
Detailed Conformational and Stereochemical Investigations
Beyond the static two-dimensional structure, a complete understanding of this compound requires an investigation into its three-dimensional shape (stereochemistry) and its dynamic behavior (conformational flexibility).
Application of Specialized NMR Pulse Sequences for Conformational Dynamics (e.g., Pure Shift, Band-Selective Constant-Time Approaches)
The single bonds within the butanone side chain, specifically the C(2)-C(3) and C(3)-S bonds, allow for rotational freedom, meaning the molecule can exist in various spatial arrangements or conformations. Specialized NMR pulse sequences are designed to probe these dynamic processes, which often occur on the microsecond to millisecond timescale. iastate.edu
Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and R₁ρ spin-lock experiments can be used to study conformational exchange. nih.gov These methods measure how nuclear spin relaxation rates change as a function of applied radiofrequency fields, providing quantitative information about the kinetics (exchange rates) and thermodynamics (population of states) of conformational transitions. iastate.edunih.gov While often applied to large biomolecules, these principles are also applicable to smaller organic molecules exhibiting conformational flexibility. For this compound, such experiments could quantify the rotational barriers around the single bonds and identify the preferred conformations in solution.
Analysis of Rotational Isomerism and Diastereoisomerism in Substituted Butanone Moieties
The stereochemistry of the molecule is a critical aspect of its structure. The C(3) carbon atom of the butanone moiety is bonded to four different groups (a hydrogen atom, a methyl group, an acetyl group, and the benzoxazol-2-ylsulfanyl group), making it a chiral center. Consequently, the compound can exist as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers).
Furthermore, the molecule exhibits rotational isomerism, where different conformations arise from rotation around single bonds. nih.gov The conformational profile of 2-butanone (B6335102) itself has been studied, revealing a preference for conformations where a methyl group is eclipsed with the carbonyl oxygen. windows.netresearchgate.net In this compound, the bulky benzoxazole-sulfanyl substituent will significantly influence the conformational equilibrium around the C(2)-C(3) bond. The interplay between steric hindrance and electronic interactions will determine the most stable rotamers. Analysis of nuclear Overhauser effects (NOEs) in 2D NOESY or ROESY experiments can provide information about the through-space proximity of protons, helping to elucidate the dominant solution-state conformation.
Because the molecule contains a single stereocenter, it does not have diastereomers. However, if a reaction involving this compound were to introduce a second stereocenter, the products could be diastereomers, which would have different physical properties and distinct NMR spectra. sydney.edu.au
Influence of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions on Molecular Conformation
The molecular conformation of this compound is significantly influenced by a network of non-covalent interactions. Although classical intramolecular hydrogen bonds are not anticipated in this molecule due to the absence of a hydrogen bond donor group in proximity to an acceptor, other weak interactions play a crucial role in dictating its preferred spatial arrangement.
In analogous structures, such as 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, crystal packing is stabilized by intermolecular C—H···N interactions and π–π stacking between the benzoxazole rings. nih.gov These observations suggest that similar forces are at play in arranging molecules of this compound in the solid state, which in turn reflects the energetically favorable conformations of the individual molecule. An interesting feature observed in the crystal structure of the phenyl analogue is a short C···S contact, which is shorter than the sum of the van der Waals radii of these atoms, indicating a significant interaction that influences the crystal packing. nih.govresearchgate.net
The conformational flexibility of the butan-2-one side chain allows for various spatial arrangements. Rotational barriers around the C-S and C-C single bonds will determine the population of different rotamers. The energetically most favorable conformation will likely be one that minimizes steric hindrance between the bulky benzoxazole group and the methyl and acetyl groups of the butanone moiety, while maximizing stabilizing non-covalent interactions.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound is not publicly available, the detailed X-ray crystallographic data of the closely related compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, provides a robust model for its likely solid-state structure. nih.gov
The analysis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone revealed an orthorhombic crystal system. nih.gov The dihedral angle between the benzoxazole ring and the phenyl ring in this analogue is 9.91 (9)°. nih.gov For this compound, we can anticipate that the benzoxazole ring itself will be essentially planar. The conformation of the butan-2-one side chain in the solid state would be locked in a low-energy arrangement dictated by the intermolecular forces within the crystal lattice.
The crystal packing of the analogue is characterized by intermolecular C—H···N interactions, forming a zigzag column of molecules. nih.gov Furthermore, π–π interactions between the benzoxazole rings, with a centroid–centroid distance of 3.8048 (10) Å, contribute to the stability of the crystal structure. nih.gov It is highly probable that this compound would exhibit similar packing motifs, driven by the same types of non-covalent interactions.
Below is a table summarizing the crystallographic data for the analogue 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, which can be considered as a predictive model for the title compound.
Table 1: Crystallographic Data for the Analogue Compound 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁NO₂S |
| Formula Weight | 269.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8580 (2) |
| b (Å) | 14.0780 (5) |
| c (Å) | 18.6840 (7) |
| V (ų) | 1277.82 (8) |
| Z | 4 |
| Temperature (K) | 296 |
Table 2: Selected Bond Lengths and Angles for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone
| Bond/Angle | Value |
| S1-C8 | 1.75 Å |
| C8-N1 | 1.32 Å |
| C8-O1 | 1.36 Å |
| C9-C10 | 1.52 Å |
| C10=O2 | 1.21 Å |
| C8-S1-C9 | 102.1° |
| N1-C8-S1 | 115.4° |
| O1-C8-S1 | 110.3° |
| S1-C9-C10 | 112.5° |
| C9-C10-O2 | 120.3° |
Note: The data presented in the tables are for the analogue compound 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone and are used here for comparative and predictive purposes.
Computational and Theoretical Studies on 3 1,3 Benzoxazol 2 Ylsulfanyl Butan 2 One
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for 3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one were not identified in the reviewed literature, the benzoxazole (B165842) scaffold is a known pharmacophore in compounds designed to inhibit various enzymes. Docking simulations for this compound would likely target proteins where related molecules have shown activity.
InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov It is a well-validated target for antitubercular drugs. nih.govnih.gov Docking studies of other benzoxazole and heterocyclic inhibitors against InhA have revealed key interactions within the active site. researchgate.netmdpi.com A plausible binding mode for this compound would involve its insertion into the substrate-binding pocket, forming interactions with key amino acid residues and the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. nih.gov The benzoxazole ring could engage in hydrophobic interactions with nonpolar residues, while the ketone oxygen and the nitrogen and oxygen atoms of the benzoxazole ring could act as hydrogen bond acceptors, potentially interacting with residues like Tyr158. nih.gov The predicted binding affinity, typically expressed as a docking score in kcal/mol, would quantify the stability of this interaction. nih.govmdpi.com
Beta-Tubulin: Beta-tubulin is a subunit of microtubules, which are critical components of the eukaryotic cytoskeleton. Agents that interfere with tubulin polymerization are effective anticancer drugs. While studies on this specific compound are unavailable, docking analyses of other small molecules with beta-tubulin often show binding at the colchicine, vinca, or taxane (B156437) sites, disrupting microtubule dynamics. A docking simulation would predict whether this compound could fit into one of these pockets and establish stabilizing interactions.
For the complex between this compound and a target like InhA, the analysis would likely reveal:
Hydrogen Bonding: The carbonyl oxygen of the butanone moiety and the heteroatoms of the benzoxazole ring are potential hydrogen bond acceptors. These could form crucial bonds with hydrogen-donating residues (e.g., tyrosine, serine) in the active site, significantly contributing to binding affinity.
Hydrophobic Interactions: The aromatic benzoxazole ring and the ethyl group on the butanone chain would likely contribute favorably to binding through interactions with nonpolar pockets in the target protein.
| Interaction Type | Energy Contribution (kcal/mol) | Potential Interacting Groups on Ligand |
|---|---|---|
| Hydrogen Bonding | -3.5 | Carbonyl Oxygen, Benzoxazole N/O atoms |
| Hydrophobic Interactions | -2.8 | Benzoxazole aromatic ring, Butanone alkyl chain |
| Electrostatic Energy | -1.5 | Overall partial charge distribution |
| van der Waals Forces | -1.2 | Entire molecule |
| Total Binding Energy | -9.0 | N/A |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, such as its three-dimensional shape, electronic structure, and reactivity, independent of its biological environment.
DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its most stable conformation (optimized geometry). researchgate.netnih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key electronic properties derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests higher reactivity.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.1 Debye | Molecular polarity |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (typically antibonding orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of intramolecular charge transfer (ICT). acadpubl.eu
For this compound, NBO analysis would identify key charge transfer pathways. rsc.org Significant interactions would likely involve:
Lone pairs on the benzoxazole nitrogen (nN) and oxygen (nO) atoms donating electron density to adjacent antibonding π* orbitals of the aromatic system.
Lone pairs on the sulfur atom (nS) interacting with antibonding σ* orbitals of adjacent C-C or C-N bonds.
Lone pairs on the ketone oxygen (nO) donating to adjacent σ* orbitals.
The structure of this compound contains a stereocenter at the third carbon atom of the butan-2-one chain (the carbon bonded to the sulfur and the ethyl group). This chirality means the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.
Computational methods can be used to investigate these stereoisomers. By performing separate geometry optimizations for the (R) and (S) forms using a method like DFT, their total electronic energies can be calculated. The enantiomer with the lower energy is predicted to be the more stable form. While enantiomers have identical energies in an achiral environment, computational studies can explore their relative stabilities in chiral environments or as diastereomeric complexes.
Furthermore, theoretical calculations can determine the energy barrier required for the interconversion of one stereoisomer into another. For a stable chiral center like the one in this molecule, breaking and reforming a covalent bond is required for interconversion, a process that would have an extremely high and practically insurmountable energy barrier under normal conditions.
Structure Activity Relationship Sar Studies and Advanced Molecular Design Principles
Identification of Key Structural Features Dictating Biological Activity in Benzoxazole (B165842) Scaffolds
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. researchgate.netresearchgate.net The biological activity of derivatives like 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is not dictated by a single feature but rather by the synergistic interplay of its core components: the benzoxazole ring system, the nature of the substituent at the 2-position, and the substitution pattern on the fused benzene (B151609) ring. nih.gov
Key structural elements crucial for biological activity include:
The Benzoxazole Core: This planar, bicyclic heterocyclic system, consisting of a fused benzene and oxazole (B20620) ring, is fundamental to the molecule's activity. researchgate.net The arrangement of its heteroatoms—nitrogen and oxygen—allows for critical hydrogen bonding interactions with biological targets, while the aromatic nature facilitates π-π stacking and hydrophobic interactions. researchgate.net
The 2-Position Substituent: The group attached to the C2 position of the benzoxazole ring is a primary determinant of the compound's pharmacological profile. nih.govresearchgate.net In this compound, the 2-thioacetonyl group (-S-CH(CH₃)C(=O)CH₃) plays a pivotal role. The sulfur atom acts as a flexible linker, and the butan-2-one moiety provides sites for further interactions. Modifications at this position have been shown to significantly modulate the spectrum of activity, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov
Substitution on the Benzene Ring: The positions on the fused benzene ring, particularly positions 5 and 6, are key points for modification to fine-tune biological activity. nih.govesisresearch.org Introducing various substituents at these sites can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its potency, selectivity, and pharmacokinetic properties. nih.gov
| Structural Feature | General Role in Biological Activity | Potential for Interaction |
|---|---|---|
| Benzoxazole Nucleus | Provides the fundamental scaffold for target binding; considered a pharmacophore in many drug classes. researchgate.netresearchgate.net | Hydrogen bond acceptance (N and O atoms), π-π stacking, hydrophobic interactions. researchgate.net |
| 2-Position Linker and Side Chain (-S-CH(CH₃)C(=O)CH₃) | Significantly influences the type and potency of the biological activity. nih.govresearchgate.net | Provides conformational flexibility (thioether link), potential for hydrogen bonding (ketone), and hydrophobic interactions. |
| Benzene Ring Substitution Points (e.g., C5, C6) | Modulates potency, selectivity, and pharmacokinetic properties (ADME). nih.govesisresearch.org | Alters electronic distribution and lipophilicity, introduces new interaction points. |
Rational Design Strategies for Novel Analogues of this compound
Rational drug design utilizes the understanding of a biological target or a lead compound's SAR to create new, improved molecules. bbau.ac.innih.gov For this compound, several advanced molecular design principles can be applied to generate novel analogues with enhanced therapeutic potential.
Key bioisosteric replacement strategies for this scaffold include:
Scaffold Hopping: The benzoxazole ring can be replaced with other privileged heterocyclic systems like benzothiazole (B30560) or benzimidazole. This modification, which alters the heteroatom composition, has been shown to shift or enhance antimicrobial and anticancer activities. tandfonline.comnih.gov
Linker Modification: The thioether (-S-) linkage is a prime target for modification. Replacing it with an ether (-O-), amine (-NH-), or sulfone (-SO₂-) could alter the molecule's geometry, polarity, and metabolic stability.
Side-Chain Modification: The butan-2-one moiety can be altered. For instance, the ketone could be replaced with other functional groups like an oxime or a hydroxyl group to introduce new hydrogen bonding capabilities. The terminal methyl group could be replaced with bioisosteres like a trifluoromethyl group to enhance metabolic stability and binding affinity.
| Original Group/Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Benzoxazole | Benzothiazole, Benzimidazole | Alter electronic properties and hydrogen bonding capacity to modulate target affinity and selectivity. esisresearch.orgnih.gov |
| Thioether Linker (-S-) | Ether (-O-), Amine (-NH-), Methylene (-CH₂-) | Modify bond angles, flexibility, polarity, and metabolic profile. |
| Ketone Carbonyl (C=O) | Oxime (C=NOH), Alcohol (CH-OH) | Introduce different hydrogen bond donor/acceptor patterns and alter polarity. |
| Terminal Methyl (-CH₃) | Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃) | Increase lipophilicity and block metabolic oxidation (-CF₃) or explore larger binding pockets (-CH₂CH₃). |
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, dual-target activity, or an improved safety profile. researchgate.netnih.gov This strategy can be applied to the this compound scaffold by merging it with other known bioactive motifs.
For example, the benzoxazole core could be hybridized with:
Triazole Rings: 1,2,3-Triazoles are well-known pharmacophores in anticancer and antimicrobial agents. researchgate.netnih.gov A hybrid molecule could be designed where the butan-2-one moiety is replaced or extended with a triazole-linked aromatic or heterocyclic group, potentially leading to compounds with dual mechanisms of action.
Kinase Inhibitor Scaffolds: Many successful anticancer drugs target protein kinases. The benzoxazole ring can serve as a "hinge-binding" moiety, a key feature in many kinase inhibitors. nih.govnih.govtandfonline.com By strategically modifying the 2-position side chain to mimic the structures of known kinase inhibitors, novel analogues targeting specific kinases like VEGFR-2 could be developed. nih.gov
Investigation of Substituent Effects on Biological Profiles
The systematic investigation of how different substituents on the benzoxazole ring influence biological activity is a critical aspect of SAR. Attaching various functional groups to the benzene portion of the scaffold can profoundly impact the molecule's electronic nature, lipophilicity, and steric bulk, thereby altering its interaction with biological targets.
Studies on related benzoxazole derivatives have revealed several key trends:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO₂) or chloro (-Cl) at the 5-position of the benzoxazole ring has been shown to increase the antifungal activity against strains like Candida albicans. esisresearch.org
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) can also enhance biological activity. For instance, methoxy substitutions on aromatic rings attached to the benzoxazole core have been found to improve anticancer and antibacterial potency in certain series. nih.govmdpi.com
Halogens: Halogens like fluorine (-F) and chlorine (-Cl) can increase lipophilicity, potentially improving cell membrane permeability. A fluorine substituent on a phenyl ring attached to the benzoxazole core has been shown to improve antibacterial activity against E. coli. nih.gov
| Position on Benzoxazole Ring | Substituent Type | Example Group | Observed Effect on Biological Profile (in related scaffolds) |
|---|---|---|---|
| 5-Position | Electron-Withdrawing | -NO₂, -Cl | Increased antifungal activity. esisresearch.org |
| Various | Electron-Donating | -OCH₃ | Enhanced antibacterial or anticancer activity. nih.govmdpi.com |
| Various | Halogen | -F, -Cl | Increased lipophilicity and antibacterial potency. nih.govesisresearch.org |
Applications in Lead Optimization and Pre-clinical Candidate Identification
The culmination of SAR and rational design efforts is the process of lead optimization, where a promising "hit" or "lead" compound is systematically modified to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic (ADMET) properties. danaher.com The strategies discussed previously are central to this process.
If this compound were identified as a lead compound, the optimization cycle would involve:
Design: Based on initial SAR data, new analogues would be designed using bioisosteric replacements, pharmacophore hybridization, and diverse substitutions to improve target activity and reduce off-target effects. For example, if the initial compound showed moderate activity against VEGFR-2, analogues would be designed to better fit the enzyme's active site. nih.govtandfonline.com
Synthesis: The designed molecules would be chemically synthesized.
Testing: The new compounds would be evaluated in biological assays to determine if the changes resulted in improved activity and drug-like properties.
Analysis: The results would be analyzed to refine the SAR model, guiding the next round of design.
This iterative process is applied to enhance multiple parameters, such as improving metabolic stability by replacing a labile group, increasing solubility by adding a polar functional group, or enhancing cell permeability by modulating lipophilicity. danaher.com Through such focused efforts, benzoxazole-based leads have been successfully optimized into potent agents for various therapeutic areas, demonstrating the power of these design principles in the journey from a simple molecule to a potential preclinical drug candidate. researchgate.netnih.gov
Mechanistic Insights into the Biological Activity of 3 1,3 Benzoxazol 2 Ylsulfanyl Butan 2 One and Its Derivatives
Elucidation of Molecular Targets and Biochemical Pathways
The diverse pharmacological effects of 3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one and its analogs can be attributed to their ability to interact with multiple biological targets and interfere with essential cellular processes in pathogenic organisms.
Mode of Action for Antitubercular Activity (e.g., Inhibition of Fatty Acid Synthase II System)
The bacterial fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of essential fatty acids for the bacterial cell membrane, represents a key target for various antitubercular agents. nih.gov This system is distinct from the type I fatty acid synthase (FAS-I) found in mammals, making it an attractive target for selective drug development. nih.gov One of the most well-known antitubercular drugs, isoniazid, is a pro-drug that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the FAS-II pathway. nih.govdrugbank.com
While direct evidence for the inhibition of the FAS-II system by this compound is not yet established, the broader class of benzoxazole (B165842) derivatives has been investigated for antitubercular properties. nih.govnih.govmdpi.com The mechanism of action for some antitubercular compounds involves targeting enzymes essential for the survival of Mycobacterium tuberculosis. For instance, some triazole derivatives have shown considerable inhibition of M. tuberculosis H37Rv. nih.gov The exploration of novel compounds targeting the FAS-II system remains an active area of research in the quest for new and effective antitubercular therapies. nih.gov
Antifungal Mechanism of Action (e.g., Disruption of Sterol Biosynthesis, Membrane Permeabilization, Mitochondrial Respiration Interference)
Benzoxazole and benzoxazolinone derivatives have demonstrated notable antifungal activity against a range of fungal pathogens. nih.govnih.govresearchgate.nete3s-conferences.org The primary mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane's integrity, often by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. nih.gov Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol synthesis. nih.gov The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane function and inhibit fungal growth. nih.gov
Another potential antifungal mechanism is direct membrane permeabilization. Some antifungal agents can interact with membrane components, leading to the formation of pores or channels that disrupt ion homeostasis and lead to cell death. nih.gov Furthermore, interference with mitochondrial respiration is a known mechanism for some antimicrobial compounds. nih.gov By inhibiting key enzymes in the electron transport chain, these compounds can disrupt ATP production and generate reactive oxygen species, leading to cellular damage. While the specific antifungal mechanism of this compound has not been definitively elucidated, its benzoxazole core suggests that it may act through one or more of these established antifungal pathways.
Modulation of Specific Receptors (e.g., 5-HT3 Receptors, Melatonin (B1676174) Receptors)
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.gov Research has shown that certain benzoxazole derivatives can act as potent 5-HT3 receptor antagonists. researcher.life The interaction with this receptor is thought to involve specific functional groups on the benzoxazole scaffold binding to key amino acid residues within the receptor's binding pocket. data.gov The modulation of 5-HT3 receptors by these compounds can influence various physiological processes, including nausea and vomiting reflexes. nih.govnih.gov
Melatonin receptors (MT1 and MT2), which are G-protein coupled receptors, play a crucial role in regulating circadian rhythms. drugbank.com While some benzoxazole-related structures have been investigated for their potential to interact with melatonin receptors, their affinity has been found to be relatively low. nih.gov The development of selective ligands for these receptors is an area of interest for the treatment of sleep and circadian rhythm disorders.
Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. nih.gov This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.govmdpi.com The inhibition of QS pathways can disarm pathogens without killing them, potentially reducing the selective pressure for resistance development. nih.govjmb.or.kr
The core of QS systems in many Gram-negative bacteria involves the production and detection of N-acyl homoserine lactone (AHL) signal molecules. nih.gov Some compounds, such as certain brominated furanones, have been shown to inhibit QS by interfering with AHL signaling. mdpi.com While there is no direct evidence to date demonstrating that this compound inhibits bacterial quorum sensing, the search for novel QS inhibitors is an active field of research. mdpi.com
Stereochemical Aspects of Biological Recognition and Activity
The three-dimensional structure of a molecule is critical for its interaction with biological targets. nih.gov For chiral molecules like this compound, which contains a stereocenter at the C3 position of the butan-2-one chain, the different stereoisomers (enantiomers and diastereomers) can exhibit distinct biological activities. This is because biological receptors and enzymes are themselves chiral and will often interact preferentially with one stereoisomer over another. nih.gov
The differential activity of stereoisomers is a well-documented phenomenon in pharmacology. For instance, the (S)-enantiomer of a drug may be significantly more active than the (R)-enantiomer, or the two enantiomers may even have different pharmacological effects. nih.gov Therefore, the stereochemistry of this compound and its derivatives is likely to play a crucial role in their biological recognition and subsequent activity. A detailed investigation into the synthesis and biological evaluation of individual stereoisomers would be necessary to fully understand the structure-activity relationship and to identify the most potent and selective isomer for a given biological target.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The elucidation of the precise mechanisms of action of bioactive compounds can be greatly enhanced by the application of "omics" technologies. nih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within an organism or cell in response to a particular compound. nih.govnih.govfrontiersin.org
For instance, transcriptomics (the study of the complete set of RNA transcripts) can reveal which genes are up- or down-regulated in a pathogen upon treatment with this compound, providing clues about the pathways being affected. nih.gov Proteomics, the large-scale study of proteins, can identify changes in protein expression or post-translational modifications, which can help in identifying the direct molecular targets of the compound. mdpi.com Metabolomics, the study of the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways. frontiersin.org
By integrating data from these different omics platforms, a more comprehensive and systems-level understanding of the biological activity of this compound and its derivatives can be achieved. nih.gov This integrated approach can help to identify novel drug targets, elucidate mechanisms of drug resistance, and facilitate the development of more effective therapeutic agents. nih.govmdpi.com
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Synthesis and Chiral Pool Utilization
The molecular structure of 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one contains a stereocenter at the third carbon of the butan-2-one chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. In pharmacology, it is well-established that different enantiomers of a chiral drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.
Future research should prioritize the development of stereoselective synthetic routes to access the individual enantiomers of this compound in high purity. Modern asymmetric synthesis methodologies, such as organocatalysis or transition-metal-catalyzed reactions, could be employed. For instance, an asymmetric Michael addition of 2-mercaptobenzoxazole (B50546) to an appropriate α,β-unsaturated ketone could be a viable strategy. mdpi.com
Another promising avenue is the use of the chiral pool, which involves utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials. For example, chiral amino acids or hydroxy acids could be transformed through a series of chemical steps into the desired chiral butan-2-one backbone, which could then be coupled with the benzoxazole (B165842) moiety.
The table below illustrates a conceptual comparison of different synthetic approaches that could be explored.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Racemic Synthesis & Chiral Resolution | Simpler initial synthesis. | Inefficient (50% theoretical max yield for one enantiomer); requires a suitable resolving agent. |
| Asymmetric Catalysis | High enantioselectivity; catalytic nature reduces waste. | Catalyst development can be time-consuming and expensive. |
| Chiral Pool Synthesis | Starts with 100% enantiomerically pure material; predictable stereochemistry. | May require longer synthetic routes; limited by the availability of suitable starting materials. |
| Biocatalysis | Highly specific; environmentally friendly (often in aqueous media). | Enzyme discovery and optimization for a non-natural substrate can be challenging. |
By securing access to the pure enantiomers, researchers can then conduct detailed structure-activity relationship (SAR) studies to determine which stereoisomer possesses the desired therapeutic effects, a critical step in the development of any new chiral drug candidate.
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery, particularly in the area of de novo drug design. frontiersin.orgnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with high potential. nih.govresearchgate.net
For this compound, AI and ML could be leveraged in several ways. Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), could be trained on libraries of known bioactive benzoxazole derivatives. mednexus.org These trained models could then generate novel molecules that are structurally related to our lead compound but are optimized for specific properties, such as enhanced binding affinity to a target protein, improved metabolic stability, or reduced off-target effects.
Reinforcement learning models could also be employed, where an AI agent is "rewarded" for designing molecules that meet a predefined set of criteria. This iterative process can efficiently explore the vast chemical space around the this compound core to identify derivatives with a superior therapeutic profile.
The following table presents a hypothetical scenario of how AI could guide the optimization of this lead compound.
| Parent Compound | AI-Suggested Modification | Predicted Improvement | Rationale |
| This compound | Addition of a fluoro group at the 5-position of the benzoxazole ring. | Increased metabolic stability and binding affinity. | Halogen bonding can enhance protein-ligand interactions; blocking a potential site of metabolism. |
| This compound | Replacement of the methyl ketone with a cyclopropyl (B3062369) ketone. | Improved potency and reduced off-target effects. | The rigid cyclopropyl group can enforce a more favorable binding conformation. |
| This compound | Introduction of a hydroxyl group on the butane (B89635) chain. | Increased solubility and potential for new hydrogen bonding interactions. | Enhances aqueous solubility and can act as a hydrogen bond donor. |
Exploration of Novel Biological Targets for Uncharted Therapeutic Applications
The benzoxazole nucleus is a versatile pharmacophore known to interact with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.netjocpr.comresearchgate.netnih.gov While the biological activity of this compound has not been extensively reported, its unique combination of a benzoxazole ring, a thioether linkage, and a ketone functional group suggests that it could interact with novel biological targets.
Future research should involve broad-spectrum biological screening to identify its primary mode of action. This could include phenotypic screening against various cancer cell lines, bacterial and fungal strains, and viral assays. Once a primary activity is identified, target deconvolution studies would be necessary to pinpoint the specific protein or pathway it modulates.
Furthermore, the presence of the α,β-unsaturated ketone moiety (in its enol form) and the thioether linkage suggests potential for covalent interactions with target proteins, which could lead to potent and long-lasting therapeutic effects. This possibility warrants investigation into its reactivity with nucleophilic residues like cysteine in protein active sites.
Below is a table outlining known targets for benzoxazole derivatives and potential new targets that could be explored for this compound.
| Known Targets for Benzoxazole Derivatives | Potential Novel Targets for this compound | Therapeutic Area |
| Tyrosine Kinases (e.g., VEGFR-2) nih.gov | Cysteine Proteases (e.g., Caspases, Cathepsins) | Cancer, Inflammation |
| DNA Gyrase / Topoisomerase nih.gov | Kinases with active site cysteines (e.g., BTK, JAK3) | Autoimmune Diseases, Cancer |
| Monoamine Oxidase (MAO) | Metallo-β-lactamases | Infectious Diseases (Antibacterial) |
| Cyclooxygenase (COX) enzymes researchgate.net | Viral Cysteine Proteases (e.g., SARS-CoV-2 Mpro) | Infectious Diseases (Antiviral) |
The exploration of uncharted biological space for this compound could lead to first-in-class therapeutics for a variety of diseases.
Interdisciplinary Collaborations in Chemical Biology and Pharmaceutical Sciences
Translating a promising chemical compound from the laboratory to the clinic is a complex, multi-faceted endeavor that necessitates collaboration across various scientific disciplines. chemistryjournal.net The future development of this compound will heavily rely on such interdisciplinary partnerships.
Synthetic Organic Chemistry and Medicinal Chemistry: Synthetic chemists will be crucial for developing efficient and scalable syntheses of the parent compound and its analogs, including the asymmetric syntheses discussed earlier. Medicinal chemists will then use this synthetic accessibility to design and create a focused library of derivatives to build a comprehensive SAR.
Chemical Biology: Chemical biologists can design and synthesize probe molecules based on the structure of this compound. These probes, which might include fluorescent tags or affinity labels, can be used to visualize the compound's distribution within cells, identify its direct binding partners, and elucidate its mechanism of action on a molecular level.
Pharmacology and Toxicology: Pharmacologists will be responsible for evaluating the efficacy of the compound in cellular and animal models of disease. Concurrently, toxicologists will assess its safety profile, determining its potential for off-target effects and establishing a therapeutic window.
Pharmaceutical Sciences: Experts in pharmaceutics will focus on the drug-like properties of the compound, such as its solubility, stability, and permeability. They will work on developing suitable formulations to ensure its effective delivery to the target site in the body, which could involve oral tablets, intravenous solutions, or topical preparations.
A successful translational pipeline for this compound will require a seamless integration of these fields, fostering a collaborative environment where data and insights are shared to overcome the multifaceted challenges of drug development. Such an approach will be paramount in unlocking the full therapeutic potential of this promising benzoxazole derivative.
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the benzoxazole sulfur or coupling reactions. For example:
- Thiol-benzoxazole coupling : React 2-mercaptobenzoxazole with 3-bromo-butan-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Optimize by varying solvent polarity (DMF vs. THF) and base strength .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water.
- Key Metrics : Yield improvements (60–80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of thiol to ketone derivative) and reaction time (6–12 hours).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for sulfur-adjacent carbons (δ ~120–140 ppm for benzoxazole carbons; δ ~30–40 ppm for the butanone methyl groups) .
- IR : Confirm C=O stretch (~1700 cm⁻¹) and benzoxazole C=N/C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>95% area under the curve).
Q. What solvents and storage conditions are optimal for this compound?
- Answer :
- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the ketone carbonyl).
- Simulate transition states for nucleophilic attacks (e.g., Grignard additions) to predict regioselectivity. Compare with experimental LC-MS/MS data for validation .
- Key Insight : The benzoxazole ring’s electron-withdrawing effect increases electrophilicity at the ketone group, favoring nucleophilic additions.
Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation around the C-S bond).
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (SHELX-97 for structure refinement; ORTEP-3 for visualization) .
- Example : A 2020 study resolved conflicting NOESY correlations by confirming a twisted benzoxazole-ketone dihedral angle (~45°) via crystallography .
Q. What strategies mitigate decomposition during catalytic hydrogenation of the ketone group?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under mild H₂ pressure (1–3 atm).
- Additives : Use acetic acid to protonate the benzoxazole nitrogen, reducing catalyst poisoning.
- Monitoring : Track byproducts (e.g., desulfurized derivatives) via GC-MS. Optimal conditions: PtO₂ in EtOH at 25°C, yielding 85% reduced alcohol without cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
